2-Propen-1-one, 1-(3-thienyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-
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Overview
Description
2-Propen-1-one, 1-(3-thienyl)-2-(1H-1,2,4-triazol-1-ylmethyl)- is an organic compound that features a combination of a thienyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(3-thienyl)-2-(1H-1,2,4-triazol-1-ylmethyl)- typically involves the following steps:
Formation of the Thienyl Group: The thienyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring is often introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Coupling Reactions: The final step involves coupling the thienyl group with the triazole ring through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thienyl or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution, but may include the use of bases or acids as catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for drug development.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example:
Antimicrobial Activity: The compound may disrupt cell membranes or inhibit key enzymes in microbial organisms.
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 2-Propen-1-one, 1-(2-thienyl)-2-(1H-1,2,4-triazol-1-ylmethyl)
- 2-Propen-1-one, 1-(3-thienyl)-2-(1H-1,2,3-triazol-1-ylmethyl)
- 2-Propen-1-one, 1-(3-thienyl)-2-(1H-1,2,4-triazol-1-yl)-
Uniqueness
- Structural Features : The specific arrangement of the thienyl and triazole rings in 2-Propen-1-one, 1-(3-thienyl)-2-(1H-1,2,4-triazol-1-ylmethyl)- may confer unique chemical properties.
- Reactivity : Differences in reactivity compared to similar compounds may make it more suitable for certain applications.
Properties
CAS No. |
108664-41-1 |
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Molecular Formula |
C10H9N3OS |
Molecular Weight |
219.27 g/mol |
IUPAC Name |
1-thiophen-3-yl-2-(1,2,4-triazol-1-ylmethyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H9N3OS/c1-8(4-13-7-11-6-12-13)10(14)9-2-3-15-5-9/h2-3,5-7H,1,4H2 |
InChI Key |
YLRBFOMSYKGBRT-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN1C=NC=N1)C(=O)C2=CSC=C2 |
Origin of Product |
United States |
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